molecular formula C21H27N3O2S B2552481 N'-[4-(propan-2-yl)phenyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946355-74-4

N'-[4-(propan-2-yl)phenyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2552481
CAS No.: 946355-74-4
M. Wt: 385.53
InChI Key: POOQYSCYSHJUHA-UHFFFAOYSA-N
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Description

N'-[4-(propan-2-yl)phenyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
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Scientific Research Applications

Enhancing Electrochromic Properties of Conducting Polymers

A study by Türkarslan et al. (2007) explores the copolymerization of specific pyrrole derivatives with 3,4-ethylene dioxythiophene (EDOT), leading to enhanced electrochromic properties. This research demonstrates the potential application of similar compounds in electrochromic devices due to their varied color changes and fast switching times, suggesting a role in display technology or smart windows (Türkarslan et al., 2007).

Inhibition of Glycolic Acid Oxidase

Rooney et al. (1983) investigated novel pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, with significant implications for treating conditions like primary hyperoxaluria. This indicates potential therapeutic research applications for compounds with similar structures, focusing on enzyme inhibition (Rooney et al., 1983).

Polymerization Initiators

Rojas et al. (2007) reported on α-iminocarboxamide complexes of nickel as initiators for the polymerization of ethylene and its copolymerization with functionalized monomers. This highlights a possible application in polymer synthesis, suggesting that similar compounds could serve as catalysts or initiators in creating new polymeric materials (Rojas et al., 2007).

Antimicrobial Activities

Wardkhan et al. (2008) synthesized and tested the antimicrobial activities of thiazole derivatives, demonstrating the potential of similar chemical structures in developing new antimicrobial agents. This suggests that compounds like "N1-(4-isopropylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" could be explored for their antimicrobial properties (Wardkhan et al., 2008).

Electrochromic and Electro-Optic Materials

Facchetti et al. (2003) developed pyrrole-based donor-acceptor chromophores for electro-optic applications. Such research underscores the potential use of structurally related compounds in the development of materials for nonlinear optics and electro-optics, indicating an avenue for the application of "N1-(4-isopropylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" in advanced material science (Facchetti et al., 2003).

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-15(2)16-5-7-18(8-6-16)23-21(26)20(25)22-13-19(17-9-12-27-14-17)24-10-3-4-11-24/h5-9,12,14-15,19H,3-4,10-11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOQYSCYSHJUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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